N,N-Diethylformamide

Description

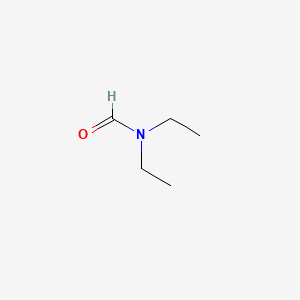

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKHGWARZSWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020463 | |

| Record name | Diethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | N,N-Diethylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-84-5 | |

| Record name | Diethylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4BLP8BN9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethylformamide synthesis from diethylamine and methyl formate

An In-depth Technical Guide to the Synthesis of N,N-Diethylformamide from Diethylamine and Methyl Formate

This guide provides a comprehensive technical overview for the synthesis of this compound (DEF), a widely used high-boiling point polar aprotic solvent in various industrial and pharmaceutical applications.[1] The focus of this document is the direct amidation reaction between diethylamine and methyl formate, a route favored for its simplicity, high conversion rate, and cost-effectiveness.[1]

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, process optimization, a detailed experimental protocol, and critical safety considerations.

Theoretical Foundation: The Aminolysis of Methyl Formate

The synthesis of this compound from diethylamine and methyl formate is a classic example of nucleophilic acyl substitution, specifically the aminolysis of an ester.[2] This reaction is advantageous as it can proceed efficiently under moderate conditions and often without the need for a catalyst, which simplifies the process and purification.[3][4]

Reaction: HCOOCH₃ (Methyl Formate) + HN(CH₂CH₃)₂ (Diethylamine) → HCON(CH₂CH₃)₂ (this compound) + CH₃OH (Methanol)

Mechanism: The reaction mechanism proceeds in two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine (a potent nucleophile) attacks the electrophilic carbonyl carbon of methyl formate. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the lone pair from the oxygen atom, leading to the expulsion of the methoxide ion (CH₃O⁻) as a leaving group. The methoxide ion then deprotonates the positively charged nitrogen atom to yield the final this compound product and the methanol by-product.

Caption: Reaction mechanism for the synthesis of this compound.

Reaction Parameters and Optimization

The efficiency and yield of the synthesis are governed by several key parameters. The reaction is typically performed as a batch process under atmospheric pressure using standard laboratory or industrial reactors.[1][5]

| Parameter | Recommended Value | Rationale & Causality |

| Molar Ratio (DEA:MF) | 1 : 1.0 to 1 : 1.3 | A slight excess of methyl formate is used to ensure the complete conversion of the more valuable diethylamine and to drive the reaction equilibrium towards the products.[1] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation energy barrier without requiring high-pressure equipment. This range allows for a controlled reaction rate and facilitates the eventual separation of the methanol by-product.[1] Continuous processes may operate at a wider range of 10-80 °C.[6] |

| Pressure | Atmospheric | A key advantage of this synthetic route is its operation under normal pressure, which negates the need for specialized high-pressure reactors, enhancing safety and reducing capital costs.[1][5] |

| Catalyst | None Required | The inherent nucleophilicity of diethylamine is sufficient for the reaction to proceed without a catalyst.[3][4] This simplifies the process by eliminating catalyst addition and removal steps, reducing cost and potential sources of contamination. While some formylation reactions can be accelerated by base catalysts, they are not necessary for this specific transformation.[7][8] |

| Reaction Time | 2 - 6 hours | The reaction time is dependent on the scale and temperature. Completion can be monitored by techniques such as Gas Chromatography (GC) to track the disappearance of diethylamine. |

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale batch synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials & Equipment:

-

Diethylamine (DEA), ≥99%

-

Methyl Formate (MF), ≥99%

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and heating mantle

-

Distillation apparatus (distillation head, condenser, receiving flasks)

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser with a drying tube or inert gas inlet at the top.

-

Charging Reactants: In the fume hood, charge the flask with diethylamine (1.0 molar equivalent). Subsequently, add methyl formate (1.1 to 1.2 molar equivalents) to the flask.[1] The addition may be exothermic; control the rate if necessary.

-

Reaction Execution:

-

Begin stirring the mixture.

-

Heat the flask using a heating mantle to a gentle reflux (approximately 80-100 °C).

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing them via GC to confirm the consumption of diethylamine.

-

-

Work-up and Purification (Two-Stage Distillation):

-

Stage 1: Volatiles Removal: After the reaction is complete, reconfigure the apparatus for simple distillation. Heat the flask to 95-100 °C.[1] This will distill the low-boiling components, primarily the methanol by-product and any excess methyl formate. Collect this "front-end" fraction until the temperature in the distillation head begins to rise above 100 °C.

-

Stage 2: Product Distillation: Increase the heating mantle temperature to distill the desired this compound product. The boiling point of DEF is approximately 176-178 °C.[1] Collect the fraction that distills in this range. The crude product in the flask at this stage typically has a purity of 95-97%.[1]

-

-

Product Characterization: The final product should be a clear, colorless liquid. Confirm purity using GC analysis. The expected yield is typically high, often exceeding 95% based on the limiting reagent (diethylamine).

Process Workflow and Logic

The overall process is a straightforward sequence of reaction followed by purification. The critical logic is the separation of products and by-products based on their significantly different boiling points.

Caption: Experimental workflow for the synthesis and purification of DEF.

Safety and Handling Considerations

Professional diligence in safety is paramount when performing this synthesis. Both reactants and the final product present hazards that must be properly managed.[9]

-

Hazard Overview:

-

Flammability: Methyl formate is highly flammable. This compound is a flammable liquid and vapor.[9][10] Keep all substances away from heat, sparks, open flames, and hot surfaces.[11] Use explosion-proof electrical and ventilating equipment.[9]

-

Irritation: this compound is irritating to the eyes, respiratory system, and skin.[9][10]

-

Inhalation: Inhalation of vapors may cause respiratory irritation.[10] Operations must be conducted in a well-ventilated area or a fume hood.[11]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Avoid allowing wet clothing to remain in contact with skin.[10]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[11]

-

-

Handling and Storage:

Conclusion

The synthesis of this compound via the aminolysis of methyl formate with diethylamine is a robust, efficient, and industrially viable method. Its primary advantages lie in the use of inexpensive raw materials, operation at atmospheric pressure, and the absence of a required catalyst.[1] The straightforward purification by fractional distillation makes it an attractive process for producing high-purity DEF suitable for demanding applications in research and industry. Adherence to optimized reaction parameters and strict safety protocols, as outlined in this guide, is essential for a successful and safe synthesis.

References

- 1. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]

- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]

- 3. US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]

- 4. EP1489067A1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]

- 5. Diethylformamide - Wikipedia [en.wikipedia.org]

- 6. CN103922957A - Preparation method of continuous production of diethylformamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to N,N-Diethylformamide (CAS 617-84-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Versatility of N,N-Diethylformamide

This compound (DEF) is a polar aprotic solvent that has established itself as a cornerstone in various chemical and industrial applications.[1] With the chemical formula HCON(C₂H₅)₂, this clear, colorless to pale yellow liquid is characterized by a faint, amine-like odor.[2] Its utility stems from an excellent ability to dissolve a wide array of both organic and inorganic compounds, making it an invaluable medium for complex chemical reactions.[1][3] In the pharmaceutical and agrochemical industries, DEF serves not only as a high-boiling point solvent but also as a crucial reagent and intermediate in the synthesis of complex molecules.[4] This guide offers a comprehensive overview of its technical data, applications, and handling protocols, providing the necessary insights for its safe and effective use in a laboratory and manufacturing setting.

Section 1: Core Physicochemical Properties

The efficacy and applicability of a solvent are dictated by its physical and chemical properties. DEF's high boiling point allows for its use in reactions that require significant thermal energy, while its miscibility with a broad range of other solvents provides flexibility in designing reaction media.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 617-84-5 | [5] |

| Molecular Formula | C₅H₁₁NO | [6] |

| Molecular Weight | 101.15 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [8] |

| Odor | Faint, ammonia- or amine-like | [1] |

| Density | 0.908 g/mL at 25 °C | [1][8] |

| Boiling Point | 176 - 177 °C | [8][9] |

| Melting Point | -78 °C | [10] |

| Flash Point | 60 °C (140 °F) | [11] |

| Refractive Index | n20/D 1.434 | [1][8] |

| Solubility | Miscible with water, alcohol, ether, acetone, and benzene.[1][3] |

Section 2: Spectroscopic Profile

Analytical characterization is fundamental for verifying the identity and purity of a reagent. For this compound, standard spectroscopic methods are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation.[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming its identity.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups, notably the carbonyl (C=O) stretch of the amide.[7]

For detailed spectra and data, researchers are encouraged to consult authoritative databases such as the NIST Chemistry WebBook.[7][14]

Section 3: Key Applications in Research and Industry

DEF's unique solvent properties make it a versatile tool across numerous fields. Its polar aprotic nature is particularly useful for accelerating reaction rates in nucleophilic substitutions.

Caption: Key Application Areas of this compound.

-

Pharmaceutical and Agrochemical Synthesis: DEF is a preferred solvent and reagent for producing active pharmaceutical ingredients (APIs) and pesticides.[4] Its ability to dissolve complex organic molecules facilitates multi-step syntheses.[4]

-

Polymer Industry: It is an excellent solvent for a variety of polymers, including polyurethanes, polyimides, and polyacrylonitrile.[1][15] This makes it essential for manufacturing synthetic leather, high-performance fibers, and industrial coatings.[15]

-

Metal-Organic Frameworks (MOFs): Researchers utilize DEF as a solvent in the solvothermal synthesis of MOFs and other porous materials, such as cubic-shaped ZnO particles.[8][16]

-

Organic Synthesis Intermediate: Beyond its role as a solvent, DEF participates directly in reactions. A notable example is its condensation with aromatic o-aminonitriles to form quinazoline-2,4(1H,3H)-diones, a valuable heterocyclic scaffold.[16]

-

Industrial Applications: In the petrochemical industry, it can be used as a gas absorbent. It is also employed as a cleaning solvent for electronic circuit boards and in the formulation of insect repellents.[15]

Section 4: Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-diones

This protocol describes a general procedure for the synthesis of a quinazoline-2,4(1H,3H)-dione via the condensation of an aromatic o-aminonitrile with this compound, a reaction where DEF serves as both reactant and solvent.[16]

Causality: This reaction leverages DEF's high boiling point to achieve the necessary reaction temperature. Zinc chloride acts as a Lewis acid catalyst to activate the nitrile group towards intramolecular cyclization. The sealed reactor is crucial for preventing the evaporation of reactants at high temperatures.

Caption: Workflow for Quinazoline-2,4(1H,3H)-dione Synthesis.

Methodology:

-

Reactor Charging: In a suitable sealed pressure vessel, combine the aromatic o-aminonitrile (1.0 eq), a catalytic amount of anhydrous zinc chloride (ZnCl₂, e.g., 5 mol%), and an excess of this compound.[16]

-

Reaction Conditions: Seal the reactor and heat the mixture to 190-200 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Cooling and Isolation: Once complete, cool the reaction vessel to room temperature. Carefully vent any residual pressure. Pour the reaction mixture into cold water to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane) to remove residual impurities.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinazoline-2,4(1H,3H)-dione.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, melting point).

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, adherence to rigorous safety protocols is non-negotiable. This compound is a hazardous chemical that requires careful management.[2][5]

Trustworthiness Through Self-Validating Systems: A safe laboratory environment is a self-validating system. This means engineering controls, personal protective equipment (PPE), and standard operating procedures (SOPs) must work in concert to minimize exposure risk. Regular safety audits and training should be conducted to ensure compliance and awareness.

Hazard Identification:

-

Flammability: DEF is a flammable liquid and vapor (Category 3).[5][17][18] Vapors can form explosive mixtures with air at elevated temperatures.[19]

-

Health Hazards: It causes serious eye irritation (Category 2) and skin irritation (Category 2).[5][17][18] Inhalation may cause respiratory tract irritation.[5][19] It is also noted as a hepatotoxic (liver-damaging) solvent.[8]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle DEF in a well-ventilated area, preferably within a chemical fume hood.[17][20]

-

PPE: Wear appropriate personal protective equipment, including chemical safety goggles or a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[5] An approved respirator may be necessary if exposure limits are exceeded.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][19] Use non-sparking tools and explosion-proof electrical equipment.[5][17]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and equipment.[17][19]

Storage and Disposal:

-

Storage Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][11] Keep containers tightly closed to prevent moisture contamination and vapor leakage.[17] It is recommended to store below +30°C.[8]

-

Spill Management: In case of a spill, remove all ignition sources. Contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]

References

- 1. 617-84-5(this compound) | Kuujia.com [kuujia.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. dataintelo.com [dataintelo.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. Formamide, N,N-diethyl- [webbook.nist.gov]

- 8. This compound | 617-84-5 [chemicalbook.com]

- 9. 617-84-5 | CAS DataBase [m.chemicalbook.com]

- 10. China 99.7% N,N-Diethyl formamide(DEF) CAS 617-84-5 factory and suppliers | Theorem [theoremchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound(617-84-5) 1H NMR spectrum [chemicalbook.com]

- 13. 617-84-5|this compound|BLD Pharm [bldpharm.com]

- 14. Formamide, N,N-diethyl- [webbook.nist.gov]

- 15. longchangchemical.com [longchangchemical.com]

- 16. N,N-二乙基甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 617-84-5 Name: this compound [xixisys.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of N,N-Diethylformamide (DEF) in a Laboratory Setting

Preamble: A Proactive Approach to Safety with N,N-Diethylformamide

This compound (CAS No. 617-84-5), hereafter referred to as DEF, is a valuable and versatile polar aprotic solvent utilized in numerous applications, from the synthesis of metal-organic frameworks to its use as a reaction medium in drug development.[1] Its favorable properties, including miscibility with water and many organic solvents, make it a powerful tool in the modern laboratory.[1][2] However, its utility is matched by a distinct hazard profile that demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, aiming to instill a deep, science-backed understanding of the risks associated with DEF and to provide robust, field-proven protocols for its safe management. As scientists, our commitment to discovery must be built upon an unwavering foundation of safety for ourselves, our colleagues, and our environment.

The Chemico-Hazard Profile of this compound

A thorough understanding of a chemical's intrinsic properties is the bedrock of any effective safety protocol. The primary hazards of DEF stem from its flammability and its toxicological profile upon exposure.

Physicochemical Properties & Physical Hazards

DEF is a clear, colorless to slightly yellow liquid with a characteristic amine-like odor.[2] Its physical properties are critical to understanding how it behaves in a laboratory environment, particularly concerning fire risk. Vapors are heavier than air and can travel to a distant ignition source.[3]

| Property | Value | Significance for Safety |

| CAS Number | 617-84-5 | Unique identifier for substance verification.[3] |

| Molecular Formula | C₅H₁₁NO | Basic chemical identity. |

| Boiling Point | 176-177 °C (349-351 °F) | High boiling point, but inhalation hazard increases with temperature.[1][2] |

| Flash Point | 60 °C (140 °F) | Classified as a flammable liquid; vapors can ignite below the boiling point.[4] |

| Vapor Density | >1 (Air = 1) | Vapors are heavier than air, can accumulate in low-lying areas, and may travel to ignition sources.[3] |

| Solubility | Miscible with water, acetone, benzene, alcohol, ether. | Spills can be diluted with water, but this may also spread contamination.[1] |

The primary physical hazard is flammability.[5] DEF is a combustible liquid and its vapor can form explosive mixtures with air.[3][6] It is crucial to prevent the accumulation of vapors and to eliminate all potential ignition sources from the handling area.

Toxicological Profile & Health Hazards

DEF presents significant health risks through multiple exposure routes: inhalation, skin absorption, and eye contact.[2] The liver is a primary target organ for toxicity.[1]

-

Acute Effects :

-

Inhalation : May cause respiratory tract irritation.[2][5] Symptoms can include coughing and difficult breathing.[2]

-

Skin Contact : Causes skin irritation.[3][5] More significantly, DEF can be absorbed through the skin, leading to systemic effects.[2] Pre-existing skin conditions like dermatitis may be exacerbated.[2] Open cuts or abrasions provide a direct route for entry into the bloodstream.[2]

-

Eye Contact : Causes serious eye irritation and potential damage.[2][3][5] Immediate and thorough irrigation is critical upon exposure.[2]

-

Ingestion : While not a primary route of exposure in a lab setting, it may be harmful if swallowed.[3]

-

-

Chronic Effects :

-

Hepatotoxicity : DEF is identified as a hepatotoxic (liver-damaging) solvent.[1] While much of the extensive literature focuses on its close analog N,N-Dimethylformamide (DMF), the structural similarity suggests a cautious approach.[7][8] Chronic exposure to related compounds has been shown to cause cumulative liver damage.[2][9]

-

Systemic Effects : Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects impacting organs or biochemical systems.[2]

-

The Hierarchy of Controls: A Self-Validating System for Risk Mitigation

The most effective safety programs are not reliant on a single piece of equipment but employ a multi-layered, systematic approach to risk reduction known as the Hierarchy of Controls. This framework prioritizes strategies that are inherently more reliable and less dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Elimination/Substitution : The most effective control is to remove the hazard entirely. Can a less hazardous solvent, like dimethyl sulfoxide (DMSO) in some reactions, be used?[10] This should always be the first consideration during experimental design.

-

Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood : All handling of DEF must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[11]

-

Ventilation : Ensure the laboratory has adequate general ventilation.[12] Ventilation equipment in areas where DEF is used or stored should be explosion-resistant.[2]

-

Safety Showers & Eyewash Stations : These must be readily accessible and tested regularly.[4]

-

-

Administrative Controls : These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed, lab-specific SOP for working with DEF.[10]

-

Designated Areas : Clearly mark areas where DEF is stored and handled.[10]

-

Training : Ensure all personnel are trained on the hazards of DEF, the specific SOPs, and emergency procedures.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls above, not as a replacement.

Standard Operating Protocol: Handling this compound

This protocol outlines the essential steps for the safe use of DEF. It is a self-validating system; if any step cannot be completed, work should not proceed.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact and absorption.

| PPE Type | Specification & Rationale |

| Eye/Face Protection | Chemical splash goggles are mandatory.[4] For larger volumes or splash risks, use a full face shield in addition to goggles.[10] |

| Hand Protection | Wear chemical protective gloves. Materials like PVC may be suitable, but always consult the glove manufacturer's resistance chart for breakthrough times specific to DEF.[2] Double-gloving can provide additional protection. Discard gloves immediately if contamination is suspected.[13] |

| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[10] For large-scale work, a PVC or similar chemical-resistant apron is recommended.[2] |

| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood.[4] If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary; this requires prior clearance and fit-testing.[3][4] |

Step-by-Step Handling Procedure

Caption: A systematic workflow for safely handling DEF in the lab.

-

Preparation : Before handling, review this guide, the Safety Data Sheet (SDS), and your lab-specific SOP.[13] Ensure the fume hood is certified and functioning correctly. Clear the workspace of unnecessary items and all ignition sources.[10]

-

Don PPE : Put on all required PPE as specified in section 3.1.

-

Dispensing : Conduct all transfers of DEF inside a chemical fume hood.[11] For transfers between metal containers, ground and bond the containers to prevent static electricity buildup, which can be an ignition source.[14] Use non-sparking tools for opening and closing containers.[12]

-

During Use : Keep containers of DEF tightly closed when not in active use to minimize vapor release.[12][14]

-

Storage : Store DEF in a cool, dry, well-ventilated area designated for flammable liquids.[3][12] Keep containers tightly closed and upright to prevent leakage.[10] Store away from incompatible materials, especially strong oxidizing agents, nitrates, and halogens.[2][3]

-

End of Work : Decontaminate all surfaces and equipment. Remove PPE carefully to avoid contaminating yourself, washing hands thoroughly with soap and water afterward.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

Caption: Decision-making workflow for responding to a DEF spill.

-

Minor Spill (inside a fume hood) :

-

Alert nearby personnel and ensure all ignition sources are removed.[2]

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4]

-

Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[14]

-

Clean the spill area thoroughly.

-

-

Major Spill (outside a fume hood or large volume) :

Fire Response

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][14] Do not use halogenated extinguishing agents. [2]

-

For a larger fire, or if the fire is not immediately extinguished, evacuate the area, activate the fire alarm, and call emergency services.

-

Use a water spray to cool fire-exposed containers to prevent them from exploding.[6]

First Aid & Exposure Response

Immediate action is required following any exposure.

-

Eye Contact : Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact : Immediately remove all contaminated clothing, including footwear.[2] Flush the affected skin and hair with running water and soap for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Inhalation : Remove the individual from the contaminated area to fresh air.[14] Keep them warm and at rest.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting.[14] Seek immediate medical attention.[14]

Waste Management and Disposal

DEF and any materials contaminated with it (e.g., absorbent pads, gloves) must be treated as hazardous waste.[2][6]

-

Collection : Collect all DEF waste in a designated, properly labeled, and sealed container.[14] Do not mix with incompatible waste streams.

-

Storage : Store waste containers in a designated satellite accumulation area, away from ignition sources.

-

Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[2][6] Never dispose of DEF down the drain.[2]

References

- 1. This compound | 617-84-5 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.dk [fishersci.dk]

- 7. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. benchchem.com [benchchem.com]

- 12. chemos.de [chemos.de]

- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 617-84-5 Name: this compound [xixisys.com]

N,N-Diethylformamide role as a reagent in organic synthesis

An In-depth Technical Guide to the Role of N,N-Diethylformamide in Organic Synthesis

Abstract

This compound (DEF), a polar aprotic solvent, serves as a versatile and often crucial reagent in modern organic synthesis. While structurally similar to the more ubiquitous N,N-Dimethylformamide (DMF), the presence of ethyl groups imparts distinct reactivity and physical properties that are advantageous in specific applications. This guide provides an in-depth exploration of DEF's primary roles as a reagent, moving beyond its function as a simple solvent. We will dissect its application as a formylating agent in the Vilsmeier-Haack reaction, its utility in the construction of complex heterocyclic systems, and its function as a specialized high-boiling point medium for synthesizing advanced materials like metal-organic frameworks (MOFs). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed reaction mechanisms, and validated experimental protocols to leverage the full potential of this compound.

Introduction: Beyond a Solvent

This compound (C₅H₁₁NO, CAS No. 617-84-5) is a colorless to pale yellow liquid characterized by a high boiling point (176-177 °C) and miscibility with water and most organic solvents.[1][2] Structurally, it is a derivative of formamide with two ethyl groups on the nitrogen atom.[2] While it shares many properties with DMF, its higher boiling point and the increased steric bulk of the ethyl groups can influence reaction kinetics, selectivity, and product outcomes.

The utility of DEF in synthesis is multifaceted; it can act as:

-

A reagent , providing a formyl group (-CHO) or other molecular fragments.

-

A specialized solvent , enabling reactions at elevated temperatures and dissolving a wide range of polymers and inorganic compounds.[3][4]

-

A reaction modulator or template , particularly in the synthesis of materials like MOFs.[5]

This guide focuses primarily on its role as a direct participant in chemical transformations, providing the mechanistic rationale and practical knowledge required for its effective application.

The Cornerstone Application: Formylation via the Vilsmeier-Haack Reaction

The most prominent role of DEF as a reagent is in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic substrates.[6][7] The reaction proceeds by activating DEF with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.

Mechanism of Action

The reaction is a two-part process: formation of the electrophile followed by electrophilic substitution.

-

Formation of the Vilsmeier Reagent: DEF, a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade involving the elimination of a chloride ion and rearrangement generates the highly electrophilic N,N-diethyl-α-chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Attack and Hydrolysis: The electron-rich aromatic substrate attacks the carbon of the Vilsmeier reagent. Aromatization is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.

The Vilsmeier reagent derived from DEF is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylation.[6] Consequently, this reaction is most effective for highly activated substrates such as anilines, phenols, indoles, and pyrroles.[6][7]

Caption: Mechanism of the Vilsmeier-Haack formylation using DEF and POCl₃.

Field-Proven Experimental Protocol: Formylation of Indole

This protocol describes a representative Vilsmeier-Haack reaction for the synthesis of Indole-3-carboxaldehyde.

Materials:

-

This compound (DEF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Indole

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Ice bath

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool 1.2 equivalents of anhydrous DEF in anhydrous DCM to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add 1.1 equivalents of POCl₃ dropwise to the cooled DEF solution over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution should become viscous or form a solid precipitate.

-

Reaction: Dissolve 1.0 equivalent of indole in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium acetate solution.

-

Isolation: Stir the mixture for 1 hour until hydrolysis is complete. The product typically precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude Indole-3-carboxaldehyde.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture if necessary.

DEF as a Specialized High-Temperature Solvent

The high boiling point and robust solvency of DEF make it an excellent medium for reactions requiring elevated temperatures or for dissolving challenging substrates like polymers and certain inorganic salts.[8]

Comparative Physical Properties

The choice of a polar aprotic solvent is critical for reaction success. The table below compares DEF to other common solvents in this class.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dipole Moment (D) |

| This compound (DEF) | C₅H₁₁NO | 176-177 | 0.908 | ~3.8 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 3.86 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 1.028 | 4.09 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 3.96 |

Data compiled from various sources.[1][8][9]

Application in Materials Science: Synthesis of Metal-Organic Frameworks (MOFs)

DEF is frequently employed in the solvothermal synthesis of MOFs.[2][10] In this context, it serves multiple purposes:

-

Solvent: It effectively dissolves the metal salts and organic linkers used as precursors.[10]

-

Template/Modulator: The DEF molecule can coordinate to metal centers during framework assembly. Upon its removal via heating or vacuum, open metal sites are created, which are crucial for applications like gas storage and catalysis.[5]

-

Base: At high temperatures, DEF can slowly decompose to release diethylamine, which can act as a base to deprotonate the organic linkers, facilitating coordination to the metal ions.[5]

Advanced Reagent Roles in Heterocyclic Synthesis

Beyond formylation, DEF serves as a versatile building block for constructing complex heterocyclic scaffolds, which are core structures in many pharmaceuticals and agrochemicals.[11]

Synthesis of Quinazolinediones

A notable application is the condensation of DEF with aromatic o-aminonitriles in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) at high temperatures. This reaction provides a direct and efficient route to quinazoline-2,4(1H,3H)-diones, a privileged scaffold in medicinal chemistry.[1] In this transformation, the entire DEF molecule is incorporated into the final heterocyclic product.

Caption: A generalized workflow for organic synthesis involving DEF as a reagent.

Safety, Handling, and Disposal

As with all chemical reagents, the safe handling of this compound is paramount. While less hazardous than its counterpart DMF, proper precautions are mandatory.

-

Potential Hazards: DEF is a flammable liquid and vapor.[12] It is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[12] Always consult the most current Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves may not provide adequate protection for prolonged contact.

-

Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Handling: All operations involving DEF should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[13] Keep away from ignition sources and use spark-proof equipment.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

-

Disposal: Dispose of DEF waste in a properly labeled container for halogen-free organic solvents, following all local and institutional regulations.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its role extends far beyond that of a high-boiling solvent, serving as a key formylating agent in the Vilsmeier-Haack reaction and as a structural component in the synthesis of valuable heterocyclic compounds. Its unique properties also make it an enabling solvent in materials science for the production of MOFs. By understanding the underlying mechanisms and adhering to safe handling practices, researchers can effectively harness the reactivity of DEF to achieve their synthetic goals in pharmaceutical, agrochemical, and materials development.

References

- 1. This compound | 617-84-5 [chemicalbook.com]

- 2. Diethylformamide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. Buy this compound from brenntag Indonesia suppliers | 617-84-5 | Brenntag [brenntag.com]

- 11. N,N-Diethylformamide_Organic materials_Products_Shanghai Promaterial Industry Co., Ltd [promaterial.cn]

- 12. fishersci.dk [fishersci.dk]

- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

The Formyl Group in N,N-Diethylformamide: A Nexus of Reactivity for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N-Diethylformamide (DEF), a seemingly simple dialkylamide, harbors a formyl group of nuanced reactivity that has rendered it an indispensable tool in the synthetic chemist's arsenal. Beyond its common application as a high-boiling point polar aprotic solvent, the formyl moiety in DEF serves as a versatile synthon, participating in a range of transformations critical to the construction of complex molecular architectures. This guide provides a comprehensive exploration of the formyl group's reactivity in DEF, delving into the mechanistic underpinnings of its participation in formylation reactions, its susceptibility to reduction, and its role as an electrophilic partner for organometallic reagents. By elucidating the causality behind experimental choices and presenting robust, self-validating protocols, this document aims to equip researchers with the practical insights necessary to effectively harness the synthetic potential of this compound.

The Electronic and Steric Landscape of the Formyl Group in this compound

The reactivity of the formyl group in this compound is a direct consequence of its electronic and steric environment. The resonance contribution from the nitrogen lone pair delocalizes electron density onto the carbonyl oxygen, thereby reducing the electrophilicity of the carbonyl carbon compared to that of an aldehyde or ketone. This resonance stabilization is a hallmark of amides and dictates their characteristic reactivity.

However, the formyl proton and the two ethyl groups on the nitrogen atom also impart distinct steric features that influence the approach of nucleophiles. The relatively small size of the formyl proton, compared to larger alkyl or aryl substituents, makes the carbonyl carbon more accessible for certain transformations.

Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK--[1] |

| Molar Mass | 101.15 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 176-177 °C | --INVALID-LINK--[2] |

| Density | 0.908 g/mL at 25 °C | --INVALID-LINK-- |

| ¹H NMR (CDCl₃) | δ ~1.1 (t, 6H), ~3.3 (q, 4H), ~8.0 (s, 1H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ ~13.0, ~14.1, ~40.0, ~41.7, ~162.5 | --INVALID-LINK--[3] |

| IR (neat) | ν ~2970, ~1670 (C=O stretch), ~1430, ~1090 cm⁻¹ | --INVALID-LINK-- |

The Vilsmeier-Haack Reaction: this compound as a Formylating Agent

One of the most prominent applications showcasing the reactivity of the formyl group in DEF is the Vilsmeier-Haack reaction.[4] This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The key to this transformation is the in-situ generation of the Vilsmeier reagent, a potent electrophile, from the reaction of DEF with an activating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]

Mechanism of Vilsmeier Reagent Formation and Formylation

The reaction commences with the nucleophilic attack of the carbonyl oxygen of DEF onto the phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent. This reagent is then attacked by the electron-rich aromatic substrate, followed by hydrolysis of the resulting iminium salt to yield the corresponding aldehyde.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Formylation of Indole

This protocol provides a representative procedure for the Vilsmeier-Haack formylation of indole using this compound.

Materials:

-

Indole

-

This compound (DEF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To a separate flask, add this compound (3.0 eq) and cool to 0 °C.

-

Slowly add phosphorus oxychloride (1.1 eq) to the cooled DEF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add the freshly prepared Vilsmeier reagent dropwise to the indole solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution with stirring.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to afford indole-3-carboxaldehyde.

Reduction of the Formyl Group: Synthesis of Triethylamine

The formyl group of DEF can be reduced to a methyl group, providing a synthetic route to triethylamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[8]

Mechanism of Reduction with Lithium Aluminum Hydride

The reduction of an amide with LiAlH₄ proceeds via a two-step process. The first hydride transfer from the aluminohydride complex to the carbonyl carbon forms a tetrahedral intermediate. In the case of amides, the oxygen is then eliminated as an aluminate salt, forming an iminium ion. A second hydride transfer to the iminium ion yields the final amine product.

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction of this compound to Triethylamine

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under a strictly inert atmosphere in a fume hood.

Materials:

-

This compound (DEF), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous potassium carbonate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, inert gas setup

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

-

In the flask, suspend lithium aluminum hydride (1.2 eq) in anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add the DEF solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Fieser Workup: Cautiously and sequentially add the following dropwise with vigorous stirring:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation.

-

The resulting triethylamine can be further purified by distillation.

This compound in Organometallic Chemistry: A C1 Building Block

The electrophilic nature of the formyl carbon in DEF allows it to react with a variety of strong carbon nucleophiles, such as Grignard and organolithium reagents.[9] This reaction provides a convenient method for the synthesis of aldehydes, where the organometallic reagent provides the carbon skeleton and DEF acts as a formylating agent.

General Mechanism of Reaction with Organometallic Reagents

The reaction proceeds via nucleophilic addition of the organometallic reagent to the carbonyl carbon of DEF, forming a tetrahedral intermediate. This intermediate is generally stable at low temperatures. Upon aqueous workup, the intermediate collapses to form the corresponding aldehyde and diethylamine.

Caption: Reaction of this compound with Organometallics.

Experimental Protocol: Synthesis of Benzaldehyde using Phenylmagnesium Bromide

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

This compound (DEF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, inert gas setup

Procedure:

-

Prepare phenylmagnesium bromide in a flame-dried, three-necked round-bottom flask under an inert atmosphere by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

In a dropping funnel, prepare a solution of anhydrous this compound (1.0 eq) in anhydrous diethyl ether.

-

Add the DEF solution dropwise to the Grignard reagent at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

-

The crude benzaldehyde can be purified by distillation.

Hydrolysis of the Formyl Group: Stability and Degradation

While amides are generally considered stable functional groups, the formyl group of DEF can undergo hydrolysis under both acidic and basic conditions, although typically requiring forcing conditions.[10] Understanding the conditions that promote hydrolysis is crucial for its use as a solvent in reactions where water may be present or generated.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[4] Subsequent nucleophilic attack by water, followed by proton transfer and elimination of diethylamine, leads to the formation of formic acid.[10]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, direct nucleophilic attack on the carbonyl carbon occurs.[11] The resulting tetrahedral intermediate then collapses, eliminating the diethylamide anion, which is subsequently protonated by the solvent to yield diethylamine and a formate salt.

Conclusion

The formyl group in this compound exhibits a rich and synthetically valuable reactivity profile. Its ability to act as a formylating agent in the Vilsmeier-Haack reaction, its susceptibility to reduction to a methyl group, and its role as a C1 electrophile in reactions with organometallic reagents underscore its importance as a versatile building block in organic synthesis. A thorough understanding of the mechanistic principles governing these transformations, coupled with the application of robust experimental protocols, empowers researchers to effectively leverage the reactivity of this seemingly simple yet powerful molecule in the pursuit of novel chemical entities.

References

- 1. Diethylformamide | C5H11NO | CID 12051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylformamide - Wikipedia [en.wikipedia.org]

- 3. This compound(617-84-5) 13C NMR [m.chemicalbook.com]

- 4. Khan Academy [khanacademy.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. N,N-Dimethylformamide(68-12-2) 13C NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. researchgate.net [researchgate.net]

N,N-Diethylformamide (DEF) in Metal-Organic Framework Synthesis: A Technical Guide for Advanced Research

Executive Summary

The synthesis of Metal-Organic Frameworks (MOFs) is a nuanced interplay of thermodynamics and kinetics, where the choice of solvent is a critical, and often decisive, parameter. Among the select group of high-boiling point polar aprotic solvents, N,N-Diethylformamide (DEF) has emerged as a uniquely versatile medium. This technical guide moves beyond viewing DEF as a mere solvent, providing an in-depth exploration of its multifaceted roles in MOF crystallization. We will dissect its function as a high-temperature reaction medium, a structure-directing agent, an in-situ source of base through thermal decomposition, and a subtle but powerful coordination modulator. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deeper understanding of reaction components to achieve precise control over MOF synthesis, leading to materials with optimized crystallinity, morphology, and functionality.

Introduction: The Central Role of the Solvent in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from the self-assembly of metal ions or clusters (nodes) and multitopic organic ligands (linkers).[1][2] This modular nature allows for a virtually limitless number of potential structures, making MOFs highly tunable for applications ranging from gas storage and separation to catalysis and drug delivery.[2][3]

The most prevalent method for synthesizing high-quality, crystalline MOFs is solvothermal synthesis.[2][4] This process involves heating a solution of the metal precursor and organic linker in a sealed vessel, where the elevated temperature and autogenous pressure facilitate the dissolution of reagents and promote the crystallization of the thermodynamically stable MOF product.[4] In this context, the solvent is not a passive bystander but an active participant that profoundly influences reaction kinetics, crystal nucleation and growth, and even the final framework topology.[2] Polar, high-boiling point solvents like N,N-Dimethylformamide (DMF) and this compound (DEF) are frequently employed because they remain in the liquid phase at the typical crystallization temperatures (60-150 ºC) and effectively solubilize a wide array of precursors.[5]

Physicochemical Profile of this compound (DEF)

A comprehensive understanding of DEF's physical and chemical properties is fundamental to appreciating its utility in MOF synthesis. DEF is a polar aprotic solvent with characteristics that make it highly suitable for creating the demanding conditions required for MOF self-assembly.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [7][8] |

| Molar Mass | 101.15 g/mol | [7][8] |

| Boiling Point | 176-177 °C | [7][8][9] |

| Density | ~0.908 g/mL (at 25 °C) | [7][8][9] |

| Appearance | Clear colorless to pale yellow liquid | [9] |

| Solubility | Miscible with water, alcohol, acetone, benzene, ether | [7][9] |

| Dielectric Constant | 29.02 | [8][10] |

The Multifaceted Roles of DEF in MOF Crystallization

DEF's contribution to MOF synthesis extends far beyond its basic function as a solvent. Its unique properties allow it to actively participate in and direct the crystallization process through several distinct mechanisms.

The Primary Solvent: Enabling the Solvothermal Environment

The high boiling point of DEF (176-177 °C) is its most critical attribute for solvothermal synthesis.[4][5] This thermal stability allows reactions to be conducted at elevated temperatures without significant solvent loss, generating the necessary autogenous pressure within a sealed reactor.[4] This high-temperature environment is crucial for two primary reasons:

-

Enhanced Solubility: It increases the solubility of often-recalcitrant metal salts and complex organic linkers, ensuring a homogeneous reaction medium essential for the growth of high-quality, single-crystalline materials.[4][6]

-

Activation Energy: It provides the necessary activation energy to facilitate the formation of robust metal-ligand coordination bonds and drive the self-assembly process toward the most thermodynamically stable crystalline product.[4]

A Deeper Look: DEF as a Structure-Directing and Templating Agent

During crystallization, solvent molecules can act as templates, occupying the forming pores and channels of the MOF.[4][6] DEF molecules, due to their size and polarity, can influence which crystalline phase is formed. After synthesis, these solvent molecules fill the MOF's pores and must be removed through a process called "activation" to make the framework accessible for guest molecules.[5] This is typically achieved by exchanging the high-boiling DEF with a more volatile solvent like ethanol or methanol, followed by heating under vacuum.[5]

The Hidden Catalyst: In-Situ Base Generation

A key, often overlooked, aspect of amide solvents like DEF is their tendency to undergo partial thermal decomposition under solvothermal conditions.[6] DEF can hydrolyze or decompose to form diethylamine. This in-situ generated amine acts as a base, which is critical for facilitating the deprotonation of the acidic functional groups on the organic linkers (e.g., carboxylic acids).[6] This deprotonation is a prerequisite for the linker to coordinate with the metal node, effectively initiating the framework's formation. This gradual, controlled release of a base can lead to slower, more ordered crystal growth compared to the upfront addition of a strong base.

Fine-Tuning Crystallization: DEF in Coordination Modulation

Coordination modulation is a sophisticated strategy used to control the size, morphology, and defectivity of MOF crystals.[11][12] This technique involves adding a "modulator"—typically a monotopic ligand like a monocarboxylic acid—that competes with the multitopic linker for coordination sites on the metal nodes.[12][13] This competition slows down the rate of nucleation and growth, often leading to larger, more perfect crystals.[13]

While not a traditional modulator, DEF itself can function as a weak coordinating ligand through its carbonyl oxygen. It can temporarily occupy coordination sites on the metal clusters, influencing the kinetics of the self-assembly process.[14][15] This effect is evident in several reported crystal structures where DEF molecules are found directly coordinated to the metal nodes of the as-synthesized MOF.[14][15] This subtle modulation can be a key factor in achieving phase purity and desired crystal habits.

Practical Application: Experimental Protocols

The following protocols provide a framework for the synthesis and activation of MOFs using DEF. All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment, as DEF is an irritant.[7]

Protocol 1: Microwave-Assisted Solvothermal Synthesis of IRMOF-1

This protocol is adapted from a rapid synthesis method and demonstrates the efficacy of DEF in microwave-assisted procedures.[16]

-

Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.2 g, 0.67 mmol) and 1,4-benzenedicarboxylic acid (H₂BDC, 0.083 g, 0.50 mmol) in 10 mL of this compound (DEF).[16]

-

Homogenization: Stir the mixture vigorously for 15 minutes until a clear, homogeneous solution is obtained.[16] This step is critical to prevent the formation of inhomogeneous nucleation sites.

-

Microwave Reaction: Transfer 1 mL of the stock solution into a 4 mL Pyrex microwave reaction vial and seal it securely.

-

Heating: Place the vial in a microwave synthesizer and heat at 150 W for approximately 25-40 seconds. A yellow or white precipitate should form.[16]

-

Product Isolation: After the vial has cooled to room temperature, isolate the solid product by centrifugation.

-

Washing: Decant the supernatant. Resuspend the solid product in fresh DEF and sonicate briefly to break up agglomerates. Centrifuge and decant again. Repeat this washing step three times to remove any unreacted precursors.[16]

Protocol 2: Post-Synthesis Activation of a DEF-Synthesized MOF

Activation is crucial to render the MOF's pores accessible.

-

Solvent Exchange: After the final wash from the synthesis protocol, decant the DEF. Add 10 mL of a volatile solvent, such as ethanol or methanol, to the solid product.

-

Soaking: Resuspend the solid and allow it to soak for at least 12 hours to facilitate the exchange of the DEF in the pores with the more volatile solvent.[5]

-

Repeat Exchange: Decant the solvent and repeat the soaking step with fresh ethanol or methanol at least two more times to ensure complete exchange.

-

Drying and Activation: After the final decantation, transfer the solvent-exchanged MOF to a Schlenk flask. Heat the sample under a dynamic high vacuum at a temperature appropriate for the MOF's thermal stability (typically 120-180 °C) for 12-24 hours.[5] The resulting dry powder is the "activated" MOF, ready for gas sorption or other applications.

Case Studies: MOFs Synthesized with DEF

The versatility of DEF is demonstrated by its use in the synthesis of a variety of structurally diverse MOFs.

| MOF Name/System | Metal Node | Organic Linker | Synthesis Method | Role of DEF | Reference(s) |

| IRMOF-1, -2, -3 | Zn²⁺ | Terephthalic acid & derivatives | Microwave-Assisted Solvothermal | High-boiling solvent for rapid heating | [16] |

| [Cd₃(BTB)₂(DEF)₄] | Cd²⁺ | Benzene-1,3,5-tribenzoate (BTB) | Solvothermal | Solvent and coordinating ligand in final structure | [14][15] |

| Yttrium Trimesates | Y³⁺ | Trimethyl 1,3,5-benzenetricarboxylate | Solvothermal | Co-solvent with water for in-situ hydrolysis | [1] |

Conclusion and Future Outlook

This compound is far more than an inert, high-boiling point solvent in the synthesis of Metal-Organic Frameworks. Its ability to create the requisite high-temperature solvothermal conditions, act as a structure-directing template, generate a base in-situ, and function as a coordination modulator makes it a powerful tool for rational MOF design. A thorough understanding of these interconnected roles allows researchers to move beyond simple trial-and-error synthesis and toward a more predictive and controlled approach to materials engineering.

Future research will likely focus on leveraging the subtle modulating effects of DEF and its analogues to synthesize MOFs with precisely controlled defect densities, creating materials with enhanced catalytic activity or selective adsorption properties. As the field moves towards greener and more sustainable synthesis routes, a comprehensive understanding of solvents like DEF will be invaluable in designing more efficient and environmentally benign processes for the large-scale production of these remarkable materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]

- 3. iris.unito.it [iris.unito.it]

- 4. innovation.world [innovation.world]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chembk.com [chembk.com]

- 8. 617-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 617-84-5 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. Coordination modulation: a way to improve the properties of metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blogs.rsc.org [blogs.rsc.org]

- 14. An N,N′-diethylformamide solvent-induced conversion cascade within a metal–organic framework single crystal - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for using N,N-Diethylformamide as a solvent for SN2 reactions

Application Notes & Protocols

Leveraging N,N-Diethylformamide (DEF) as a High-Performance Solvent for SN2 Reactions

Abstract

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules in pharmaceutical and materials science. The choice of solvent is a critical parameter that dictates the kinetics, yield, and stereochemical outcome of these reactions. This application note provides a comprehensive guide to the use of this compound (DEF), a polar aprotic solvent, for enhancing SN2 reaction efficiency. We will delve into the mechanistic underpinnings of solvent effects, present detailed protocols for solvent purification and reaction execution, and provide essential safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic methodologies.

Introduction: The Critical Role of Solvents in SN2 Reactions

The SN2 reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][3] A key factor in accelerating this process is the "availability" or "reactivity" of the nucleophile, which is profoundly influenced by the surrounding solvent molecules.

Solvents are broadly classified as polar or non-polar, and protic or aprotic. Polar aprotic solvents, such as this compound (DEF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), have emerged as the solvents of choice for many SN2 reactions.[4][5] They possess a significant dipole moment to dissolve ionic reagents but lack acidic protons, a combination that dramatically enhances nucleophilicity.[1][4] In contrast to protic solvents (e.g., water, alcohols) which form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that blunts their reactivity, aprotic solvents leave the anion relatively unsolvated and highly reactive.[6][7][8]

This compound (DEF) is a particularly effective medium for these transformations. Its high boiling point allows for a wide range of reaction temperatures, and its excellent solvating power for a variety of organic and inorganic compounds makes it a versatile choice in synthesis.[9][10][11]

Physicochemical Properties of this compound

Understanding the physical properties of DEF is essential for its effective application. These characteristics explain its utility as a superior solvent for SN2 reactions.

| Property | Value | Significance in SN2 Reactions |

| Molecular Formula | C₅H₁₁NO | - |

| Molecular Weight | 101.15 g/mol [12] | Important for stoichiometric calculations. |

| Appearance | Clear, colorless to pale yellow liquid[13] | Allows for easy visual inspection of the reaction mixture. |